N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources.Scientific Research Applications
Synthesis and Biochemical Evaluation
Compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide have been synthesized and evaluated for their biochemical properties. For example, sulfonamide derivatives have been studied for their inhibitory effects on enzymes such as kynurenine 3-hydroxylase, showing potential for detailed investigation into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Computational Studies and Molecular Interactions
Computational studies and molecular interaction analyses of newly synthesized sulfonamide molecules reveal insights into their structural and electronic properties. Detailed investigations, including 3D-Hirshfeld surface and 2D-fingerprint plots, help understand the type and nature of intermolecular interactions, aiding in the development of compounds with desired biochemical activities (Murthy et al., 2018).
Carbonic Anhydrase Inhibition
Research on sulfonamide-based compounds has demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. These findings suggest applications in developing new therapeutic agents targeting specific isozymes of carbonic anhydrase for the treatment of various diseases, showcasing the dual role of the primary sulfonamide functionality (Sapegin et al., 2018).
Antimicrobial and Antituberculosis Activity
Novel sulfonamide derivatives have been synthesized and screened for their antimicrobial and antituberculosis activities. Some compounds have shown high activity against Mycobacterium tuberculosis, indicating their potential as second-line antituberculosis agents (Ghorab et al., 2017).
Herbicidal Properties
Studies on sulfonamide compounds like oryzalin have demonstrated herbicidal properties, with detailed analyses of their molecular structure contributing to the understanding of their mechanism of action in inhibiting plant growth (Kang et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .
Mode of Action
It is hypothesized that the compound may inhibit the activity of cdk2, thereby affecting the cell cycle .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to cell cycle regulation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it is likely that the compound may influence cell proliferation and division .
Action Environment
Safety and Hazards
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S2/c19-18(20)13-5-7-15(8-6-13)26(23,24)16-12-3-1-4-14(11-12)17-9-2-10-25(17,21)22/h1,3-8,11,16H,2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDLUIAVEIPXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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